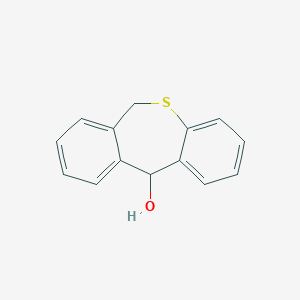

6,11-Dihydrodibenzo(b,E)thiepin-11-ol

概要

説明

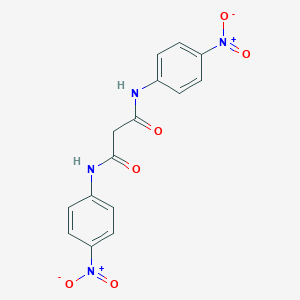

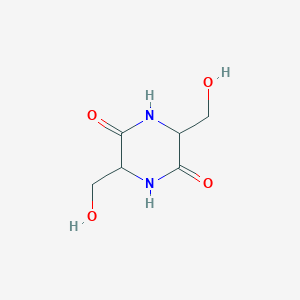

6,11-Dihydrodibenzo(b,E)thiepin-11-ol (6,11-DDBT) is a naturally occurring compound that has been studied for its potential applications in various scientific fields. It is a member of the dibenzothiepin family of compounds, which are characterized by the presence of two fused benzene rings with an oxygen-containing side chain. 6,11-DDBT has been the subject of numerous scientific studies, and is known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.

科学的研究の応用

Chemistry and Synthesis

6,11-Dihydrodibenzo(b,E)thiepin-11-ol has been a subject of interest in the field of chemistry, particularly in the synthesis of complex chemical structures. A study by Kemp et al. (2001) highlights its use in the synthesis of calcium channel blocker UK-74,756. They achieved the resolution of isosteric enantiomers of 6,11-dihydrodibenzo[b,e]thiepin-11-ol, leading to the creation of UK-74,756 diastereoisomers (Kemp et al., 2001).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been synthesized for potential use as antidepressants. Šindelář et al. (1990) synthesized various ethers, sulfides, and amines related to this compound and explored their antidepressant and antimicrobial effects (Šindelář et al., 1990).

Antiviral Research

Dihydrodibenzo[b,e]thiepin derivatives were also tested for antiviral properties, particularly against the dengue virus. Mihai et al. (2019) synthesized a series of these derivatives and evaluated their effects on dengue virus replication. They observed varied antiviral effects depending on the chemical structure, with certain compounds showing significant inhibition of viral replication (Mihai et al., 2019).

Drug Synthesis and Characterization

The compound has also been used in the synthesis and characterization of various drugs. For instance, Wang et al. (2022) utilized it in the efficient synthesis of racemic Baloxavir, an intermediate in the production of baloxavir marboxil, under microwave conditions (Wang et al., 2022).

Calcium Antagonist Studies

Kurokawa et al. (1991) synthesized a series of compounds including 6,11-dihydrodibenzo[b,e]thiepin derivatives, evaluating them for calcium antagonistic activity. They found that certain derivatives showed promising antihypertensive and antianginal effects (Kurokawa et al., 1991).

作用機序

Mode of Action

It’s known that the compound may interact with its targets, leading to changes at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6,11-Dihydrodibenzo[b,e]thiepin-11-ol . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.

特性

IUPAC Name |

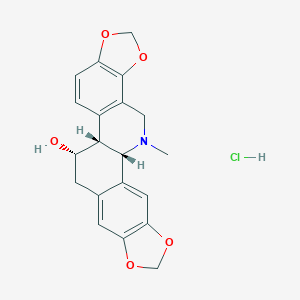

6,11-dihydrobenzo[c][1]benzothiepin-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRRONOEUGUFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(C3=CC=CC=C3S1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of the thiepine ring in 6,11-dihydrodibenzo(b,e)thiepin-11-ol?

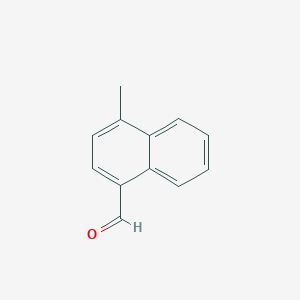

A1: The thiepine ring in this compound adopts a non-planar conformation. X-ray crystallography studies reveal that the seven-membered thiepine ring exhibits a slightly twisted V-shape []. This non-planarity is likely due to the inherent strain within the seven-membered ring system and the presence of the sulfur atom. This specific conformation could influence the molecule's interactions with biological targets and its physicochemical properties.

Q2: How does the presence of intramolecular hydrogen bonding impact the structure of this compound?

A2: Both independent molecules (A and B) of this compound in the asymmetric unit exhibit an intramolecular O—H⋯N hydrogen bond []. This interaction likely contributes to stabilizing the molecule's conformation by holding the hydroxyl group and the nitrogen atom in a specific spatial arrangement.

Q3: What is the significance of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol in pharmaceutical synthesis?

A3: 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol serves as a crucial intermediate in the synthesis of Baloxavir Marboxil [, ]. Baloxavir Marboxil is an antiviral drug used for treating influenza infections. The development of a scalable and quality-controllable process for synthesizing this specific difluoro derivative is essential for ensuring the efficient production of Baloxavir Marboxil.

Q4: What types of intermolecular interactions are observed in the crystal structure of this compound?

A4: Analysis of the crystal structure reveals weak intermolecular C—H⋯O and C—H⋯π-ring interactions between adjacent molecules of this compound []. These interactions contribute to the overall packing arrangement of molecules within the crystal lattice and influence the compound's physical properties, such as melting point and solubility.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。